molecular formula C20H36O4 B12635074 Ethyl 2-hexyl-3,5-dioxododecanoate CAS No. 919198-44-0

Ethyl 2-hexyl-3,5-dioxododecanoate

Cat. No.: B12635074
CAS No.: 919198-44-0
M. Wt: 340.5 g/mol
InChI Key: LVXPQMYGBSOCAD-UHFFFAOYSA-N
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Description

Ethyl 2-hexyl-3,5-dioxododecanoate is a chemical compound with the molecular formula C16H30O4 It is an ester, characterized by the presence of a carbonyl group adjacent to an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-hexyl-3,5-dioxododecanoate typically involves esterification reactions. One common method is the reaction between 2-hexyl-3,5-dioxododecanoic acid and ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hexyl-3,5-dioxododecanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted esters or other functionalized compounds.

Scientific Research Applications

Ethyl 2-hexyl-3,5-dioxododecanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-hexyl-3,5-dioxododecanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active intermediates that interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simpler ester with similar reactivity but different structural properties.

    Methyl butyrate: Another ester with a different alkyl chain length and functional group arrangement.

    Ethyl benzoate: An aromatic ester with distinct chemical and physical properties.

Uniqueness

Ethyl 2-hexyl-3,5-dioxododecanoate is unique due to its specific structural features, including the presence of two carbonyl groups and a long alkyl chain

Properties

CAS No.

919198-44-0

Molecular Formula

C20H36O4

Molecular Weight

340.5 g/mol

IUPAC Name

ethyl 2-hexyl-3,5-dioxododecanoate

InChI

InChI=1S/C20H36O4/c1-4-7-9-11-12-14-17(21)16-19(22)18(20(23)24-6-3)15-13-10-8-5-2/h18H,4-16H2,1-3H3

InChI Key

LVXPQMYGBSOCAD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)CC(=O)C(CCCCCC)C(=O)OCC

Origin of Product

United States

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